D2624 is a novel compound belonging to a series of experimental anticonvulsants. [] It is structurally related to lidocaine, a local anesthetic, but its pharmacological properties are more aligned with anticonvulsants like carbamazepine. [, ] D2624 has been primarily investigated for its potential in treating convulsive disorders. [, ]
D2624 undergoes extensive metabolism in both rats and humans. [] The primary metabolic pathways involve hydroxylation and amide bond hydrolysis. [, ]
The primary research application of D2624 is in studying its potential as an anticonvulsant agent. [, ] Research has focused on:
CAS No.: 524-03-8
CAS No.: 108549-46-8
CAS No.:
CAS No.: 573-94-4
CAS No.:
CAS No.: 20574-65-6